1-(丙-2-炔-1-基)吲哚-2-酮

描述

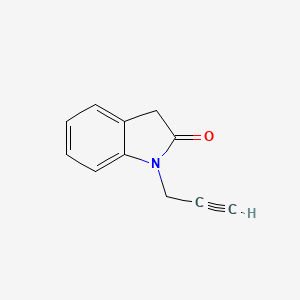

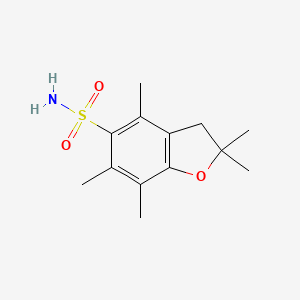

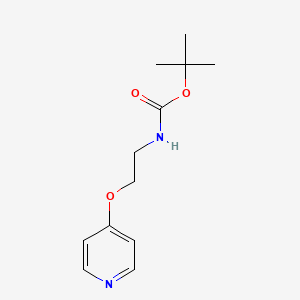

“1-(Prop-2-yn-1-yl)indolin-2-one” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . This compound is a useful synthon in Sonogashira cross-coupling reactions .

Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . In another synthesis, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)indolin-2-one” can be analyzed using Nuclear Magnetic Resonance (NMR) Spectrum .Chemical Reactions Analysis

The compound acts as a photosensitizer, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)indolin-2-one” can be analyzed using IR and NMR . The compound is crystalline and colorless in nature .科学研究应用

抗癌和抗菌活性

- 合成和生物评估季铵中心衍生物的抗癌和抗菌活性:Bikshapathi 等人(2017 年)的一项研究合成了衍生自 N-取代异吲哚啉酮的化合物,包括 1-(丙-2-炔-1-基)吲哚-2-酮衍生物。这些化合物被评估了体外细胞毒性和抗菌活性。5-溴-3-乙炔基-3-羟基-1-(丙-2-炔-1-基)吲哚-2-酮化合物对金黄色葡萄球菌表现出特定的抗菌活性 (Bikshapathi 等人,2017 年)。

生态友好型合成

- 通过生态友好型反应轻松一步获得衍生物:Brahmachari 和 Banerjee(2014 年)开发了一种直接合成具有药学意义的 1-(丙-2-炔-1-基)吲哚-2-酮功能化衍生物的方法。此过程在水性乙醇中使用氨基磺酸作为有机催化剂,突出了温和的反应条件、优异的产率和生态友好性 (Brahmachari 和 Banerjee,2014 年)。

金催化的环异构化

- 金催化的环异构化合成吲哚衍生物:Kothandaraman 等人(2011 年)报告了一种合成 1H-吲哚-2-甲醛和 (E)-2-(碘亚甲基)吲哚-3-醇的方法。该方法涉及 1-(2-(甲苯磺酰胺)苯基)丙-2-炔-1-醇的金(I)催化的环异构化,对各种底物有效地生成产物 (Kothandaraman 等人,2011 年)。

胆碱酯酶和单胺氧化酶双重抑制剂

- 胆碱酯酶和单胺氧化酶双重抑制剂的开发:Bautista-Aguilera 等人(2014 年)设计并合成了吲哚衍生物,包括具有 1-(丙-2-炔-1-基)吲哚-2-酮结构的化合物,作为一种新的胆碱酯酶和单胺氧化酶双重抑制剂 (Bautista-Aguilera 等人,2014 年)。

小分子抗癌剂

- 作为抗癌剂的吲哚-2-酮的逻辑合成策略:Chaudhari 等人(2021 年)关注了吲哚-2-酮在癌症治疗中的潜力。他们讨论了药物发现中涉及吲哚-2-酮的逻辑策略,包括分子杂交和生物等排取代,以寻找有效的癌症化学治疗剂 (Chaudhari 等人,2021 年)。

作用机制

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

未来方向

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The insights obtained from the study of these compounds serve as a foundation for future advancements in greener corrosion management strategies for sustainable industrial applications .

属性

IUPAC Name |

1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTULBPAQCKTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433709 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37994-11-9 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)